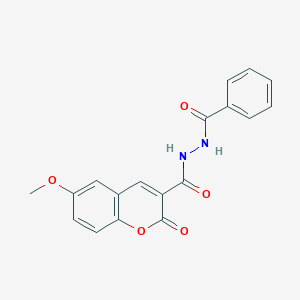
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
- Summary : Parabens, used as preservatives in various products, have been studied for their occurrence, fate, and behavior in aquatic environments. They are considered emerging contaminants, with methylparaben and propylparaben being the most common in surface water and sediments. The study highlights the need for further research on their toxicity, especially regarding chlorinated by-products that are more stable and potentially more harmful (Haman et al., 2015).
Gastroprotective Properties of Ebrotidine
- Summary : Ebrotidine showcases a unique combination of H2-receptor antagonism and cytoprotective properties, indicating potential for treatment of ulcer disease. Its mechanism involves enhancing mucosal responses and physicochemical characteristics of mucus gel, thereby promoting mucosal repair and integrity (Slomiany et al., 1997).
Synthetic Aspects of Benzodiazepines
- Summary : Research on the synthesis of 1,4- and 1,5-benzodiazepines using o-phenylenediamine explores their significant role in medicinal chemistry due to their diverse biological activities. This review summarizes synthetic strategies, contributing to the development of compounds with therapeutic potential (Teli et al., 2023).
Contribution of Knoevenagel Condensation Products to Anticancer Agents
- Summary : Knoevenagel condensation plays a crucial role in developing biologically active molecules with anticancer properties. This review discusses the reaction's efficiency in generating pharmacologically interesting molecules, highlighting the potential of Knoevenagel products in drug discovery for cancer treatment (Tokala et al., 2022).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . Specifically, human carbonic anhydrase II is a target for the treatment of glaucoma .
Mode of Action
The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . It interacts with its targets, inhibiting their activity, which leads to changes in the physiological processes these enzymes are involved in .
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound affects the biochemical pathways these enzymes are involved in . This includes processes related to ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Pharmacokinetics
The compound’s structure, which includes a pyrrolidine ring, suggests that it may have good adme (absorption, distribution, metabolism, and excretion) properties . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Result of Action
The compound’s action results in the inhibition of human carbonic anhydrases, particularly human carbonic anhydrase II . This inhibition can have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Propiedades
IUPAC Name |
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-7-9-16(10-8-13)23(21,22)18-14-11-17(20)19(12-14)15-5-3-2-4-6-15/h2-10,14,18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPVPODHQZDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopropyl-1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2474221.png)
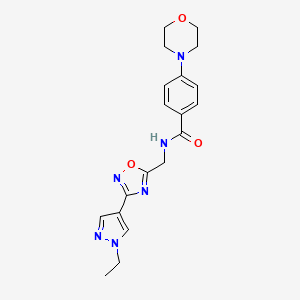
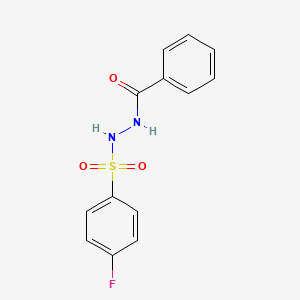
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2474227.png)
![6-[5-(1-Phenylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2474229.png)
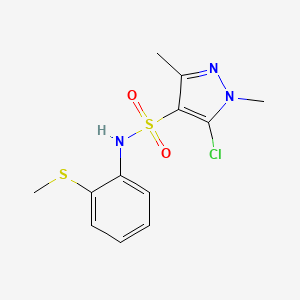



![1,3-dimethyl-5-((4-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474239.png)
![1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2474240.png)
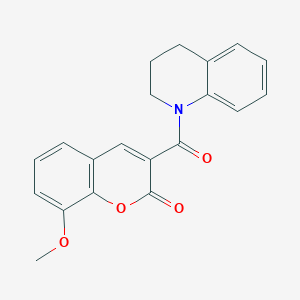
![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2474242.png)
